3-Benzyloxy-4-methoxybenzaldehyde
CAS No.: 6346-05-0
Cat. No.: VC20746904
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6346-05-0 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 4-methoxy-3-phenylmethoxybenzaldehyde |
Standard InChI | InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Standard InChI Key | VQVQZFHUXRSRBZ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |
Canonical SMILES | COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |
Introduction
3-Benzyloxy-4-methoxybenzaldehyde, with the chemical formula
and CAS number 6346-05-0, is an organic compound belonging to the class of benzaldehydes. It features a methoxy group (-OCH₃) and a benzyloxy group (-O-Ph) attached to a benzene ring, making it a notable compound in organic synthesis and medicinal chemistry.
Synthesis and Characterization
The synthesis of 3-Benzyloxy-4-methoxybenzaldehyde can be achieved through various methods, including the reaction of appropriate phenolic compounds with benzyl bromide or through the methylation of related compounds. A notable study describes the synthesis of chalcone derivatives using this compound as a precursor .
Example Reaction:
A typical reaction involves the condensation of 3-Benzyloxy-4-methoxybenzaldehyde with acetophenone derivatives in the presence of sodium hydroxide as a catalyst:
The resulting chalcone derivatives have shown promising biological activities, including antimicrobial properties .
Applications in Research
3-Benzyloxy-4-methoxybenzaldehyde has been utilized in various research applications, particularly in synthesizing new organic compounds with potential pharmacological properties:
-
Chalcone Derivatives: These derivatives are known for their nonlinear optical (NLO) properties and have been studied for their crystallization abilities and pharmacological effects .
-
Synthesis of Complex Molecules: The compound serves as a key intermediate in synthesizing complex natural products and pharmaceuticals, such as (+)-9-benzyloxy-α-dihydrotetrabenazine .
Safety and Handling
Due to its irritant nature, proper safety measures should be taken when handling 3-Benzyloxy-4-methoxybenzaldehyde:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume